5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide
Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide is a chemical compound with the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol. It is a derivative of benzofuran, featuring a chlorine atom at the 5-position, a sulfonamide group at the 7-position, and a dihydro structure at the 2,3-positions
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which this compound belongs, have shown significant activity against various types of cancer cells .
Mode of Action
Benzofuran derivatives have been found to exhibit potent antibacterial activity, especially when the 4-position of the benzofuran contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These interactions suggest that this compound may have anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated the ability to inhibit cell growth and induce apoptosis . Additionally, it affects the expression of key signaling molecules such as STAT-3 and NF-kB, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 and 5-LO results in the suppression of inflammatory mediators . Furthermore, this compound can modulate gene expression by affecting transcription factors such as STAT-3 and NF-kB, thereby altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and prolonged anti-cancer effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For example, it is metabolized by liver enzymes, which convert it into inactive metabolites for excretion . This compound also affects metabolic flux by altering the levels of key metabolites involved in inflammatory and cancer pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For instance, it has been shown to accumulate in inflamed tissues and tumor sites, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it localizes to the nucleus and cytoplasm, where it interacts with transcription factors and enzymes to modulate cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common method includes the cyclization of 2,3-dihydroxybenzofuran derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce hydroxylated derivatives or amines.
Scientific Research Applications
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide is similar to other benzofuran derivatives, such as 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 5-Chloro-2,3-dihydrobenzofuran-3-amine. its unique structural features, such as the presence of the sulfonamide group, distinguish it from these compounds
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Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKZPYEJUXQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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